molecular formula C26H33N5O2S B12499886 2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide

2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide

Cat. No.: B12499886
M. Wt: 479.6 g/mol
InChI Key: WBWZNNYAWLECLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide is a complex organic compound that features a benzamide core with multiple substituents, including a triazole ring and a sulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the final coupling with the benzamide core. Common reagents used in these reactions include hydrazine derivatives, thiols, and amines. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired but often involve the use of solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play key roles in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar benzamide core and have diverse biological activities.

    Triazoles: Compounds containing the triazole ring are known for their antimicrobial and antifungal properties.

    Sulfonamides: These compounds contain a sulfanyl group and are widely used as antibiotics.

Uniqueness

2-methyl-N-(2-methyl-1-{4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}propyl)benzamide is unique due to its combination of structural features, including the triazole ring, sulfanyl group, and benzamide core. This combination may confer unique biological activities and make it a valuable compound for further research and development .

Properties

Molecular Formula

C26H33N5O2S

Molecular Weight

479.6 g/mol

IUPAC Name

2-methyl-N-[2-methyl-1-[4-methyl-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1,2,4-triazol-3-yl]propyl]benzamide

InChI

InChI=1S/C26H33N5O2S/c1-16(2)19-11-13-20(14-12-19)27-22(32)15-34-26-30-29-24(31(26)6)23(17(3)4)28-25(33)21-10-8-7-9-18(21)5/h7-14,16-17,23H,15H2,1-6H3,(H,27,32)(H,28,33)

InChI Key

WBWZNNYAWLECLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.